N-((4-ethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Description
N-((4-ethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H21F3N4O2S and its molecular weight is 450.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazoles , which are known to exhibit a wide range of biological activities.
Mode of Action
1,2,4-triazoles are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The presence of the trifluoromethyl group and the benzylthio group may influence the compound’s interaction with its targets .
Biochemical Pathways
1,2,4-triazoles are known to interfere with a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, from inhibiting enzyme activity to modulating signal transduction .
Pharmacokinetics
The presence of the trifluoromethyl group and the benzylthio group may influence the compound’s bioavailability .
Result of Action
1,2,4-triazoles are known to have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
Properties
IUPAC Name |
N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2S/c1-3-28-18(12-25-19(29)15-6-10-17(30-2)11-7-15)26-27-20(28)31-13-14-4-8-16(9-5-14)21(22,23)24/h4-11H,3,12-13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNXZQOYSSZRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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